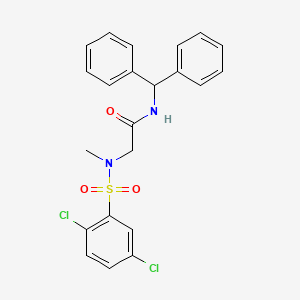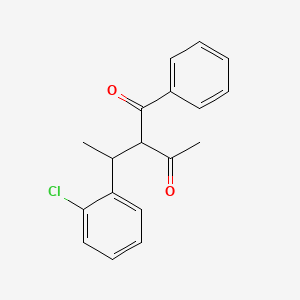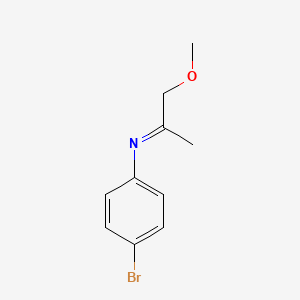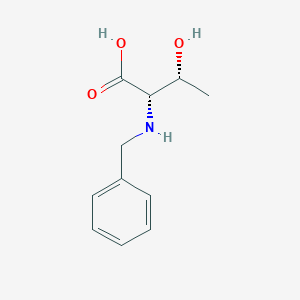
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide is a complex organic compound with the molecular formula C22H20Cl2N2O3S and a molecular weight of 463.38 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzhydryl group and a sulfonamido group attached to an acetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide typically involves multiple steps, starting with the preparation of the benzhydryl and sulfonamido intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under stringent conditions to maintain its purity and stability. The process may involve large-scale synthesis using automated reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzhydryl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide include other sulfonamido and benzhydryl derivatives, such as:
- N-Benzhydryl-2-((2-chloro-N-methylphenyl)sulfonamido)acetamide
- N-Benzhydryl-2-((2,5-dichlorophenyl)sulfonamido)acetamide
- N-Benzhydryl-2-((2,5-dichloro-N-ethylphenyl)sulfonamido)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzhydryl and sulfonamido groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .
Properties
Molecular Formula |
C22H20Cl2N2O3S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-benzhydryl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-26(30(28,29)20-14-18(23)12-13-19(20)24)15-21(27)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H,25,27) |
InChI Key |
LZZJNRVIZKVNLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)



![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)


![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
